E3-Liganden-Ligand 8

Übersicht

Beschreibung

E3 ligase Ligand 8 is a small molecule ligand that binds to E3 ubiquitin ligases. These ligases are a part of the ubiquitin-proteasome system, which is crucial for protein degradation and regulation within cells. E3 ligase Ligand 8 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins by the proteasome .

Wissenschaftliche Forschungsanwendungen

E3-Ligase-Ligand 8 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Baustein bei der Synthese von PROTACs verwendet, die wertvolle Werkzeuge für die Untersuchung der Proteinfunktion und des Proteinabbaus sind.

Biologie: Hilft beim Verständnis des Ubiquitin-Proteasom-Systems und seiner Rolle bei der Zellregulation.

Industrie: Einsatz bei der Entwicklung neuer Medikamente und therapeutischer Strategien, trägt zu Fortschritten in der pharmazeutischen Forschung und Entwicklung bei.

5. Wirkmechanismus

E3-Ligase-Ligand 8 funktioniert durch Bindung an E3-Ubiquitin-Ligasen, wodurch die Ubiquitinierung von Zielproteinen erleichtert wird. Dieser Prozess beinhaltet:

- Die Bildung eines ternären Komplexes aus der E3-Ligase, dem Zielprotein und dem Liganden.

- Die Übertragung von Ubiquitinmolekülen auf das Zielprotein, das es zur Degradierung durch das Proteasom markiert.

- Dieser Mechanismus ist entscheidend für den gezielten Abbau spezifischer Proteine, was ihn zu einem leistungsstarken Werkzeug für therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

E3 Ligase Ligand 8 is a part of the E3 ubiquitin ligases, a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . E3 Ligase Ligand 8 plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .

Mode of Action

E3 Ligase Ligand 8 recognizes structural motifs in the target, binds the substrate protein, and catalyzes the formation of an amide isopeptide linkage between Gly76 in the C-terminus of the Ub molecule (brought to the E3 by the E2) and the ε-amino group of a lysine residue in the target protein . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Biochemical Pathways

E3 Ligase Ligand 8 is involved in the ubiquitin-proteasome system (UPS), a key mechanism for the spatiotemporal control of metabolic enzymes or dedicated regulatory proteins . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

The pharmacokinetics of E3 Ligase Ligand 8, like other E3 ligases, can be challenging due to their large molecular weight, which can pose challenges for optimizing their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The action of E3 Ligase Ligand 8 results in the degradation of target proteins, affecting all biological pathways involved in the cell cycle, development, growth, and differentiation . Dysfunctional E3 ubiquitin ligases tend to inflict dramatic effects on human health and may result in the development of various diseases including Parkinson’s, Amyotrophic Lateral Sclerosis, Alzheimer’s, cancer, etc .

Action Environment

The action of E3 Ligase Ligand 8 is influenced by the cellular environment. The UPS-mediated degradation, which irreversibly eliminates enzymes, is especially important for cells to acclimate to changes in their internal or external environment . The process of ubiquitin-mediated proteasomal degradation involves various components, including the 76-amino acid protein ubiquitin (Ub), Ub-activating enzyme (E1), Ub-conjugating enzyme (E2), ubiquitin ligase (E3), deubiquitinating enzyme (DUB) and proteasome .

Safety and Hazards

Zukünftige Richtungen

The future of E3 ligase Ligand 8 lies in the development of PROTACs utilizing under-explored E3 ligases. This approach aims to enhance the therapeutic potential of targeted protein degradation . There is also a focus on expanding the artillery of E3 ligands to broaden the scope of targeted protein degradation .

Biochemische Analyse

Biochemical Properties

E3 ligase Ligand 8 selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues on specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a crucial role during posttranslational modification .

Cellular Effects

E3 ligase Ligand 8 is involved in various biological processes and cellular responses to stress signals associated with cancer development . It regulates diverse areas such as cell trafficking, DNA repair, and signaling . E3 ligase Ligand 8 is also a key player in cell cycle control, mediating the degradation of cyclins, as well as cyclin-dependent kinase inhibitor proteins .

Molecular Mechanism

E3 ligase Ligand 8 regulates the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . It facilitates the transfer of ubiquitin from E2 to the ε-amino group of a lysine in the target protein .

Temporal Effects in Laboratory Settings

It is known that the UPS, of which E3 ligase Ligand 8 is a part, can regulate the degradation of over 80% of proteins in cells .

Metabolic Pathways

E3 ligase Ligand 8 is involved in the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression

Vorbereitungsmethoden

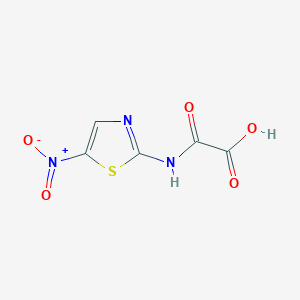

Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 8 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary binding moieties. The synthetic route typically includes:

- Formation of the core scaffold through a series of condensation and cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Final purification using chromatographic techniques to ensure high purity.

Industrial Production Methods: Industrial production of E3 ligase Ligand 8 follows similar synthetic routes but on a larger scale. This involves:

- Optimization of reaction conditions to maximize yield and minimize by-products.

- Use of automated synthesis equipment to ensure consistency and scalability.

- Implementation of stringent quality control measures to maintain product integrity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: E3-Ligase-Ligand 8 durchläuft hauptsächlich Substitutionsreaktionen, um verschiedene funktionelle Gruppen einzuführen, die für seine Aktivität notwendig sind. Es kann während seiner Synthese auch an Kondensationsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

- Substitutionsreaktionen verwenden häufig halogenierte Vorläufer und Nukleophile unter basischen Bedingungen.

- Kondensationsreaktionen können den Einsatz von Säure- oder Basenkatalysatoren beinhalten, um die Bildung des Kern-Scaffolds zu erleichtern.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist der voll funktionalisierte E3-Ligase-Ligand 8, der dann für weitere Anwendungen wie die Bildung von PROTACs verwendet werden kann.

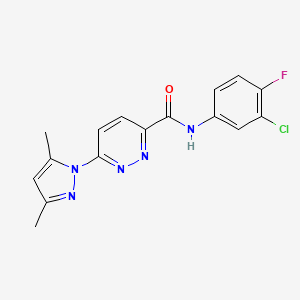

Vergleich Mit ähnlichen Verbindungen

E3-Ligase-Ligand 8 ist einzigartig in seiner Fähigkeit, PROTACs zu bilden, was ihn von anderen E3-Ligase-Liganden unterscheidet. Zu ähnlichen Verbindungen gehören:

Cereblon-Liganden: Verwendet bei der Entwicklung von PROTACs, die auf verschiedene Proteine abzielen.

Von-Hippel-Lindau-Liganden: Eine weitere Klasse von E3-Ligase-Liganden, die in PROTACs verwendet werden.

Liganden von Inhibitoren von Apoptoseproteinen: Wird bei der Entwicklung von PROTACs für spezifische therapeutische Ziele eingesetzt.

E3-Ligase-Ligand 8 zeichnet sich durch seine spezifischen Bindungseigenschaften und seine Rolle bei der Bildung hochwirksamer PROTACs aus, was ihn zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Kontexten macht.

Eigenschaften

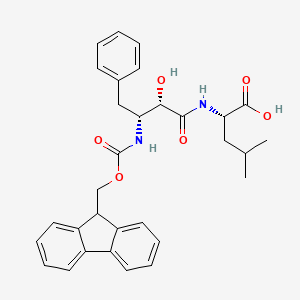

IUPAC Name |

(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKHBFJZCIEBJE-PKTNWEFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2562808.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide](/img/structure/B2562812.png)

![{1-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol](/img/structure/B2562813.png)

![2-Methoxy-1-{1h,4h,5h,6h,7h-pyrrolo[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B2562819.png)

![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)

![N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2562823.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2562824.png)

![{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B2562830.png)

![2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2562831.png)